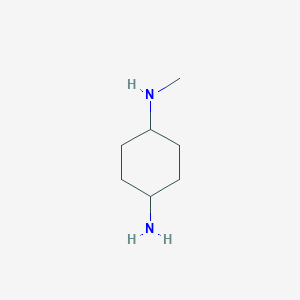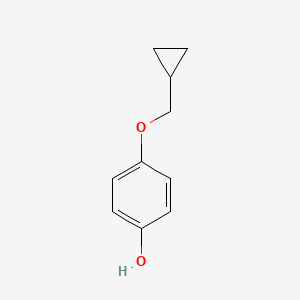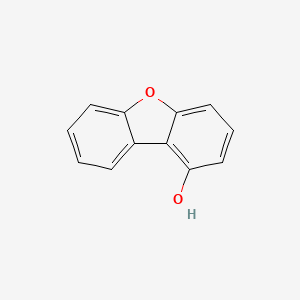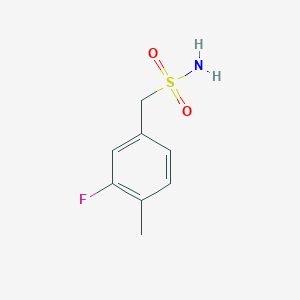
1-Benzyl-2-bromobenzene
Vue d'ensemble
Description
1-Benzyl-2-bromobenzene is a brominated benzene derivative. It consists of a benzene ring substituted with a bromine atom and a benzyl group .
Synthesis Analysis
The synthesis of bromobenzene derivatives like 1-Benzyl-2-bromobenzene typically involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . Another method involves its conversion to the Grignard reagent, phenylmagnesium bromide .Molecular Structure Analysis
The molecular formula of 1-Benzyl-2-bromobenzene is C13H11Br . It has a molecular weight of 247.130 . The exact mass is 246.004410 .Chemical Reactions Analysis
Bromobenzene derivatives can undergo various reactions. For example, they can participate in Grignard reactions, which are important for forming carbon-carbon bonds . They can also undergo elimination-addition reactions, also known as benzyne mechanisms .Physical And Chemical Properties Analysis
1-Benzyl-2-bromobenzene has a density of 1.3±0.1 g/cm3 . It has a boiling point of 311.2±11.0 °C at 760 mmHg . The flash point is 140.9±13.7 °C . It has a LogP value of 4.98, indicating its lipophilicity .Applications De Recherche Scientifique
Activation in Catalytic Reactions
1-Benzyl-2-bromobenzene plays a role in nickel-catalyzed electrocarboxylation reactions, specifically in the transformation of aromatic halides in the presence of carbon dioxide. This process results in the formation of benzoic acid, showcasing its use in organic synthesis and catalytic applications (Amatore & Jutand, 1991).
Cross-Coupling Reactions
This compound is involved in efficient and selective Stille cross-coupling reactions with organostannanes. The reactions do not require additional solvents or ligands, indicating its effectiveness in facilitating such organic reactions (Crawforth, Fairlamb, & Taylor, 2004).
As a Sterically Protecting Group
It has been used to prepare sterically hindered bromobenzenes, which are then converted to other compounds, such as phosphonous dichlorides. This application highlights its utility in protecting groups in organic synthesis (Yoshifuji, Kamijo, & Toyota, 1993).
Microwave Spectroscopy and Molecular Structure Analysis
The microwave spectrum of bromobenzene variants, including 1-Benzyl-2-bromobenzene, has been analyzed to understand the effects of substitution in the benzene ring. This research is significant for understanding the molecular structure and bonding characteristics (Rosenthal & Dailey, 1965).
In Anion Sensing
1-Benzyl-2-bromobenzene derivatives have been synthesized for anion sensing, particularly for small fluoride and cyanide anions. This application is crucial in developing new materials for chemical sensing and detection (Brazeau et al., 2017).
Synthesis of Other Chemical Compounds
The compound is used in the synthesis of various other chemical compounds, including 1-bromo-2,4-dinitrobenzene. This showcases its role as an intermediate in the production of medicinal agents, dyes, and electroluminescent materials (Xuan et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-2-bromobenzene is the aromatic ring in organic compounds. The compound acts as a reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions .
Mode of Action
1-Benzyl-2-bromobenzene interacts with its targets through a two-step mechanism. The first step involves the addition of a nucleophile (such as hydroxide ion or water) to the aromatic ring. This is followed by the loss of a halide anion from the negatively charged intermediate . This mechanism is characteristic of nucleophilic aromatic substitution reactions .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Benzyl-2-bromobenzene is the nucleophilic aromatic substitution reaction. This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The reaction is relatively quick and possibly proceeds via a radical mechanism .
Pharmacokinetics
The compound is known to have low gastrointestinal absorption and is considered to be a bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It is known that the compound can participate in several useful and interesting reactions, such as benzylic bromination and benzylic oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-2-bromobenzene. For instance, the compound’s reactivity can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide . Additionally, the compound’s action can be influenced by the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents .
Safety and Hazards
1-Benzyl-2-bromobenzene may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only non-sparking tools . It should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
1-benzyl-2-bromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCYFIIONMLNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946105 | |
| Record name | 1-Benzyl-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-bromobenzene | |
CAS RN |
776-74-9, 23450-18-2 | |
| Record name | Bromodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23450-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69C5VPG92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



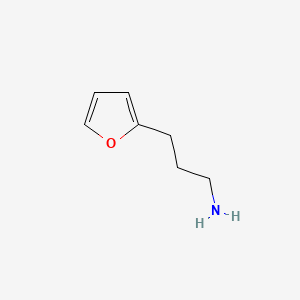

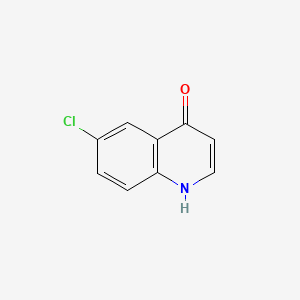

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)
